molecular formula C17H21N3O3S B2776060 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline CAS No. 71454-13-2

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline

Cat. No.: B2776060
CAS No.: 71454-13-2
M. Wt: 347.43
InChI Key: ZQFGWAHRMWVHAQ-UHFFFAOYSA-N
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Description

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is a chemical compound with the molecular formula C17H21N3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Mechanism of Action

Target of Action

The primary targets of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are the targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

The interaction of this compound with alpha1-adrenergic receptors affects various biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interactions between 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline and these biomolecules could potentially influence various biochemical reactions.

Cellular Effects

Based on its structural similarity to other compounds, it may influence cell function by interacting with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well established. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Similar compounds have shown threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that it may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline typically involves the reaction of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is unique due to the presence of both the methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFGWAHRMWVHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.00 g (0.0133 m) of 1-[(p-nitrophenyl)sulfonyl]-4-(o-methoxyphenyl)piperazine, 0.28 g of platinum oxide and 150 ml of chloroform is shaken under pressure in a Parr hydrogenator. After hydrogen ceases to be taken up (1 hour), the reaction mixture is filtered through a fine sintered glass funnel. The filtrate is taken to dryness and crystallized once from methanol/methylene chloride and a second time from methanol to give 1.9 g (41%) of 1-[(p-aminophenyl)sulfonyl]-4-(o-methoxyphenyl)-piperazine of melting point 230°-232° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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